Estriol-6H-Hemisuccinate

Description

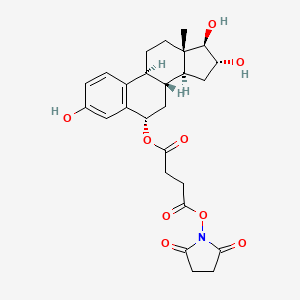

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H31NO9 |

|---|---|

Molecular Weight |

501.5 g/mol |

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(6S,8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-yl] butanedioate |

InChI |

InChI=1S/C26H31NO9/c1-26-9-8-15-14-3-2-13(28)10-17(14)20(11-16(15)18(26)12-19(29)25(26)34)35-23(32)6-7-24(33)36-27-21(30)4-5-22(27)31/h2-3,10,15-16,18-20,25,28-29,34H,4-9,11-12H2,1H3/t15-,16-,18+,19-,20+,25+,26+/m1/s1 |

InChI Key |

RIFHLUHBYSVZCE-HSKXLMJQSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C[C@@H](C4=C3C=CC(=C4)O)OC(=O)CCC(=O)ON5C(=O)CCC5=O |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)OC(=O)CCC(=O)ON5C(=O)CCC5=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Estriol 6h Hemisuccinate

General Strategies for Estriol (B74026) Esterification and Hemisuccinate Synthesis

The foundational strategies for synthesizing steroid derivatives like Estriol-6H-Hemisuccinate revolve around the principles of selective esterification and the use of bifunctional reagents to introduce desired functionalities.

Estriol possesses three hydroxyl groups that can undergo esterification: a phenolic hydroxyl at C-3 and two secondary alcoholic hydroxyls at the C-16α and C-17β positions nih.gov. The reactivity of these groups differs, allowing for selective modification under controlled conditions.

C-3 Phenolic Hydroxyl: This group is generally less nucleophilic than the alcoholic hydroxyls and its esterification often requires more forcing conditions or specific catalysts.

C-16α and C-17β Alcoholic Hydroxyls: These groups on the D-ring are more readily esterified. Studies on the synthesis of estriol fatty acid esters have demonstrated that it is possible to form monoesters at either the C-16 or C-17 position, as well as a C-16,17-diester. The relative reactivity can be influenced by steric hindrance and the specific reagents used. For syntheses targeting other parts of the steroid, these hydroxyl groups are often protected, for example as acetates, to prevent unwanted side reactions.

Derivatization at the C-6 position, as required for this compound, cannot be achieved by direct esterification due to the absence of a hydroxyl group. Instead, this position must first be functionalized, a process that typically begins with oxidation.

Succinic anhydride (B1165640) is a key reagent in steroid chemistry, used to introduce a hemisuccinate ester. This reaction, known as succinylation, converts a hydroxyl group on the steroid into a carboxyl-terminated linker arm.

The reaction involves the nucleophilic attack of a steroid's hydroxyl group on one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring to form an ester bond with the steroid and leaves a free carboxylic acid group at the other end of the four-carbon chain. The reaction is typically carried out in the presence of a basic catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), which activates the hydroxyl group and neutralizes the resulting carboxylic acid.

This introduction of a terminal carboxyl group is crucial for many biomedical applications. It provides a handle for covalent conjugation to the primary amino groups of proteins (e.g., Bovine Serum Albumin, BSA) to create immunogens for antibody production, or to enzymes and solid phases for use in immunoassays.

Detailed Synthetic Pathways for this compound and Analogues

The synthesis of C-6 derivatives of estriol is not a direct process and requires the creation of a functional group at this position. The most established pathway proceeds through a 6-oxo (ketone) intermediate, which is then converted to an oxime to provide an attachment point for a linker. The term "hemisuccinate" in the target compound's name likely refers to the carboxy-terminated linker, which mimics the structure and function of a true hemisuccinate ester. A common analogue synthesized for this purpose is Estriol-6-(O-carboxymethyl)oxime.

The synthesis begins with estriol and proceeds through several key intermediates.

Precursor: The starting material is Estriol .

Protection: To prevent oxidation of the sensitive hydroxyl groups, they are typically protected. A common method is acetylation using acetic anhydride and pyridine to form Estriol triacetate .

Intermediate 1: 6-Oxo-estriol triacetate: The crucial step is the introduction of a ketone at the C-6 position. This is achieved through the oxidation of Estriol triacetate. Reagents such as chromium trioxide in acetic acid or other modern oxidizing agents can be employed. This yields the key intermediate, 6-oxo-estriol triacetate .

Intermediate 2: Estriol-6-oxime derivative: The 6-oxo group is then reacted with a hydroxylamine derivative to form an oxime linker. The reaction of a ketone with hydroxylamine (NH₂OH) or its salts is a classic method for forming oximes nih.govencyclopedia.pubresearchgate.net. To introduce a carboxyl group, a reagent like carboxymethoxylamine hemihydrochloride (H₂N-O-CH₂-COOH·½HCl) is used. This condensation reaction, typically performed in a buffered solution (e.g., sodium acetate in aqueous methanol), attaches an O-carboxymethyl group via an oxime bond, yielding Estriol-6-(O-carboxymethyl)oxime , with the other hydroxyls still protected.

Deprotection: The final step before use is the hydrolysis of the acetate protecting groups, usually under mild basic conditions (e.g., potassium carbonate in methanol), to regenerate the free hydroxyls at C-3, C-16, and C-17, yielding the final product.

A plausible synthetic scheme is outlined below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | Estriol | Acetic Anhydride, Pyridine | Estriol-3,16,17-triacetate |

| 2 | Estriol-3,16,17-triacetate | Chromium Trioxide (CrO₃), Acetic Acid | 6-Oxoestriol-3,16,17-triacetate |

| 3 | 6-Oxoestriol-3,16,17-triacetate | Carboxymethoxylamine hemihydrochloride, Sodium Acetate, aq. Methanol | Estriol-6-(O-carboxymethyl)oxime-3,16,17-triacetate |

| 4 | Estriol-6-(O-carboxymethyl)oxime-3,16,17-triacetate | Potassium Carbonate (K₂CO₃), Methanol/Water | Estriol-6-(O-carboxymethyl)oxime |

Oxidation: The oxidation of the C-6 methylene group is often the lowest-yielding step. Optimization involves careful selection of the oxidizing agent and control of reaction temperature and time to minimize over-oxidation or side reactions. The use of chromium reagents requires careful handling and purification to remove metal residues.

Oximation: The formation of the oxime from the 6-keto intermediate is generally efficient nih.govencyclopedia.pub. The reaction is typically run at room temperature. The pH of the reaction medium is important; it must be acidic enough to protonate the carbonyl group, making it more electrophilic, but not so acidic that it fully protonates the nucleophilic hydroxylamine. The use of a buffer, like sodium acetate, is common. The reaction can produce a mixture of (E) and (Z) isomers of the oxime, which may need to be separated or used as a mixture.

Purification: Chromatographic techniques, such as column chromatography on silica gel, are essential after each step to purify the intermediates and the final product from unreacted starting materials, reagents, and by-products.

Synthesis of Radiolabeled this compound for Ligand Binding Assays and Tracing Studies

For applications such as radioimmunoassays (RIA) and receptor binding studies, a radiolabeled version of the steroid derivative is required. The most common isotopes used for this purpose are tritium (³H) and iodine-125 (¹²⁵I).

Tritium (³H) Labeling: Tritium labeling offers the advantage of creating a tracer that is chemically identical to the unlabeled compound, differing only in mass. A common method for introducing tritium is through the catalytic reduction of an unsaturated precursor with tritium gas (T₂) nih.govnih.gov.

Synthetic Strategy: A precursor containing a double bond at a suitable position in the estriol molecule would be synthesized. This unsaturated compound is then subjected to catalytic hydrogenation using tritium gas in the presence of a metal catalyst like palladium on carbon (Pd/C). This process replaces the double bond with two tritium atoms. The specific activity of the resulting tracer depends on the specific activity of the tritium gas used.

Iodine-125 (¹²⁵I) Labeling: Iodine-125 is a gamma-emitter, which makes it easy to detect and quantify, and it can be incorporated to achieve very high specific activities. Direct iodination of the estrogen's aromatic A-ring is possible but can alter the molecule's binding affinity to antibodies. Therefore, an indirect labeling method is more common for derivatives that already possess a carboxyl group researchgate.netresearchgate.net.

Synthetic Strategy (Indirect Method): This is a two-stage process that utilizes the terminal carboxyl group of the Estriol-6-(O-carboxymethyl)oxime linker.

Activation and Conjugation: A small, easily iodinated molecule, typically histamine or tyramine , is first radiolabeled with Na¹²⁵I using an oxidizing agent like Chloramine-T. Separately, the carboxyl group of the estriol derivative is activated, for example, by forming a mixed anhydride with isobutyl chloroformate in the presence of a base like triethylamine. The activated steroid is then reacted with the ¹²⁵I-labeled histamine or tyramine to form a stable amide bond.

Purification: The final ¹²⁵I-labeled estriol tracer is purified from unreacted ¹²⁵I and other reagents using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or solvent extraction researchgate.netresearchgate.net.

The choice of radiolabeling strategy depends on the specific requirements of the assay, including desired specific activity, stability, and the potential for the label to interfere with antibody binding.

| Isotope | Labeling Method | Precursor | Key Reagents |

| ³H | Catalytic Reduction | Unsaturated Estriol Derivative | Tritium (T₂) gas, Palladium catalyst (e.g., Pd/C) |

| ¹²⁵I | Indirect Conjugation | Estriol-6-(O-carboxymethyl)oxime | ¹²⁵I-Histamine, Isobutyl chloroformate, Triethylamine |

Isotopic Incorporation Methodologies (e.g., ¹²⁵I, ³H)

The synthesis of isotopically labeled Estriol-6-Hemisuccinate is crucial for its use as a tracer in various analytical and diagnostic procedures, such as radioimmunoassays. The incorporation of isotopes like Iodine-125 (¹²⁵I) and Tritium (³H) can be achieved through several established methodologies.

Iodine-125 (¹²⁵I) Incorporation

The introduction of ¹²⁵I into Estriol-6-Hemisuccinate is typically performed via indirect labeling methods. This approach is favored as it preserves the core steroid structure and its biological affinity. The process generally involves conjugating the Estriol-6-Hemisuccinate molecule with a small, pre-iodinated molecule. A common strategy is a two-stage reaction involving the activation of the hemisuccinate carboxyl group followed by coupling with ¹²⁵I-labeled histamine. brin.go.idresearchgate.netresearchgate.net

The key stages of this indirect labeling process are:

Activation of the Hemisuccinate: The terminal carboxylic acid on the hemisuccinate linker of Estriol-6-Hemisuccinate is activated to form a more reactive intermediate. This is often accomplished using reagents like isobutylchloroformate in the presence of a catalyst such as tributylamine. brin.go.idresearchgate.netresearchgate.net This step creates an active ester that is susceptible to nucleophilic attack.

Preparation of ¹²⁵I-Histamine: Histamine is radiolabeled with Na¹²⁵I using an oxidative method. The Chloramine-T method is a frequently employed technique, where Chloramine-T acts as an oxidizing agent to facilitate the electrophilic substitution of ¹²⁵I onto the imidazole ring of histamine. brin.go.idresearchgate.netrevvity.com

Conjugation: The activated Estriol-6-Hemisuccinate is then conjugated with the prepared ¹²⁵I-histamine. The amino group of histamine reacts with the activated ester of the steroid derivative, forming a stable amide bond and yielding the final ¹²⁵I-labeled Estriol-6-Hemisuccinate conjugate. brin.go.idresearchgate.net

Direct labeling of the estriol steroid nucleus is also a potential method, involving the direct electrophilic substitution of radioiodine onto the aromatic ring of the estrogen. nih.gov However, this can be a harsher process and may alter the molecule's binding characteristics.

Tritium (³H) Incorporation

Tritium labeling of steroids like estriol is typically achieved by introducing the isotope directly into the steroid's core structure. This results in a tracer that is chemically identical to the parent compound, which is highly advantageous for receptor-binding assays. pnas.org For estrogens, catalytic reduction of a suitable unsaturated precursor with tritium gas is a common method. Another approach involves the catalytic exchange with tritium gas in solution.

For a molecule like estriol, labeling at multiple positions, such as [2,4,6,7-³H], can produce a high specific activity product. revvity.com This process provides a stable label that is integral to the molecule and less likely to be lost during metabolic processes compared to some peripheral labels.

Purification and Radiochemical Purity Assessment Techniques

Following the synthesis of radiolabeled Estriol-6-Hemisuccinate, rigorous purification and quality control are essential to ensure that the final product is suitable for its intended application. The primary goal is to separate the desired radiolabeled compound from unreacted starting materials, by-products, and free radioisotopes. nih.govvedomostincesmp.ru

Purification Techniques

Several chromatographic techniques are employed for the purification of radiolabeled steroid derivatives.

Solvent Extraction: An initial purification step often involves liquid-liquid extraction. For instance, after the conjugation reaction to produce ¹²⁵I-labeled Estriol-6-Hemisuccinate, the product can be extracted into an organic solvent like toluene to separate it from more polar impurities. brin.go.idresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a widely used and effective method for both purification and purity assessment. nih.govnih.gov The crude product is spotted onto a silica gel plate and developed with a suitable solvent system (e.g., chloroform:ethanol, 9:1). brin.go.id The different components of the mixture travel at different rates, allowing for the separation of the desired product band, which can then be extracted from the silica. Repeating the TLC purification step can significantly increase the radiochemical purity. brin.go.idresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a high-resolution technique used for the purification and analysis of radiopharmaceuticals. vedomostincesmp.runih.gov It offers excellent separation of the labeled product from closely related impurities.

Radiochemical Purity Assessment

Radiochemical purity (RCP) is a critical quality parameter, defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form. nih.gov Several analytical methods are used to determine the RCP of isotopically labeled Estriol-6-Hemisuccinate.

Paper Electrophoresis: This technique separates molecules based on their charge in an electric field. It is effective for separating the charged, labeled steroid-hemisuccinate from free iodide (¹²⁵I⁻), which has a different electrophoretic mobility. brin.go.idnih.gov

Thin-Layer Chromatography (TLC): In addition to its use in purification, TLC is a standard method for RCP assessment. By comparing the migration of the radioactive spot with a non-radioactive standard, the identity and purity of the product can be confirmed. The distribution of radioactivity on the chromatogram is analyzed to quantify the percentage of the desired product versus impurities. brin.go.idnih.gov

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is the gold standard for determining RCP. It couples a standard HPLC system with a radioactivity detector. This method provides high-resolution separation and sensitive detection, allowing for the accurate quantification of the main radiolabeled peak relative to any radiochemical impurities. vedomostincesmp.runih.gov

The data below, derived from studies on the analogous compound estradiol-17β-hemisuccinate, illustrates the effectiveness of these techniques in assessing and improving radiochemical purity.

| Analytical Method | Initial Purity (%) | Purity after further TLC Purification (%) | Reference |

|---|---|---|---|

| Paper Electrophoresis | 79.8 | - | brin.go.idresearchgate.net |

| Thin-Layer Chromatography (TLC) | 84.4 | 97.8 | brin.go.idresearchgate.net |

Advanced Analytical Methodologies for Estriol 6h Hemisuccinate Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone for the analysis of estriol (B74026) and its conjugates, providing robust methods for separation and quantification. Techniques such as HPLC, GC-MS, and LC-MS/MS are routinely employed, each offering distinct advantages for research applications involving Estriol-6H-Hemisuccinate.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and determination of estrogens, including estriol and its derivatives, in various samples. nih.govredalyc.org The method's versatility is enhanced by coupling it with different detection systems, such as Ultraviolet (UV) and Fluorescence (FLD) detectors, which offer varying degrees of sensitivity and selectivity. researchgate.net

Reversed-phase HPLC, often utilizing C8 or C18 columns, is effective for separating moderately polar to non-polar compounds like estriol conjugates. nih.govaustinpublishinggroup.com The separation is typically achieved using a mobile phase consisting of a mixture of acetonitrile and/or methanol with water or an aqueous buffer. nih.gov UV detection is commonly set around 220-230 nm or 280 nm for estrogens. nih.govresearchgate.net For enhanced sensitivity and specificity, fluorescence detection can be employed, with excitation and emission wavelengths typically set around 280 nm and 310 nm, respectively. researchgate.netaustinpublishinggroup.com The choice of detector often depends on the required sensitivity, with fluorescence detectors generally providing lower detection limits than UV detectors for estrogens. redalyc.org

Table 1: Example HPLC Conditions for Estriol and Conjugate Analysis

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Column | Discovery HS C18 (15 cm × 4.6 mm, 5 µm) | Agilent Zorbax Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm) nih.gov | Ace C18 (250mm x 4.6mm, 5µm) austinpublishinggroup.com |

| Mobile Phase | Gradient of 10 mM potassium phosphate (A), acetonitrile (B), and methanol (C) | Gradient of acetonitrile and water nih.gov | Water with 0.1% trifluoroacetic acid (TFA) and methanol (40:60, v/v) austinpublishinggroup.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min nih.gov | 1.0 mL/min austinpublishinggroup.com |

| Detection | UV at 220 nm | UV at 230 nm nih.gov | Fluorescence (Ex: 280nm, Em: 310nm) austinpublishinggroup.com |

| Sample Type | Standard solutions | Cosmetic product extracts nih.gov | Pharmaceutical preparations austinpublishinggroup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of estrogens, but it requires a crucial derivatization step to convert the non-volatile steroid compounds into volatile derivatives suitable for gas-phase analysis. nih.govnih.gov This process enhances thermal stability and improves chromatographic behavior.

Common derivatization agents for estrogens include silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which react with hydroxyl groups to form trimethylsilyl (TMS) ethers. austinpublishinggroup.comnih.gov The efficiency of this reaction can be increased by using a stimulator like trimethylchlorosilane (TMCS), particularly for compounds with multiple hydroxyl groups like estriol. nih.gov Another approach involves a two-step derivatization, such as ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization, to enhance both specificity and sensitivity. nih.gov The resulting derivatives are then separated on a capillary column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode to achieve maximum sensitivity and specificity. austinpublishinggroup.comnih.gov The molecular ions of the derivatives are often the most abundant peaks and are used for quantification. nih.gov

Table 2: Derivatization Strategies for GC-MS Analysis of Estrogens

| Derivatization Agent(s) | Derivative Formed | Key Advantages | Reference |

|---|---|---|---|

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ether | Effective trimethylsilyl donor; increases volatility for GC analysis. austinpublishinggroup.com | austinpublishinggroup.com |

| Silylating agents with TMCS (trimethylchlorosilane) | Trimethylsilyl (TMS) ether | TMCS acts as a stimulator, increasing derivatization yield for compounds with multiple hydroxyl groups. nih.gov | nih.gov |

| EOC (ethoxycarbonylation) and PFP (pentafluoropropionyl) | EOC-PFP derivatives | Comprehensive derivatization enhances specificity and sensitivity, with excellent peak shapes. nih.gov | nih.gov |

| PFB (pentafluorobenzyl bromide) and TMS | PFB-TMS derivatives | Allows for highly sensitive analysis, enabling detection at ppt (parts-per-trillion) levels or lower with NCI-GC/MS. shimadzu.com | shimadzu.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the quantitative determination of low levels of hormones, including estriol and its metabolites, in biological fluids. nih.govfarmaciajournal.com This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, providing excellent analytical performance. nih.gov LC-MS/MS methods are capable of quantifying estrogens at very low concentrations, often in the sub-picomolar or pg/mL range. nih.govnih.govresearchgate.net

The analysis is typically performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, which is the most common ionization technique for LC-MS analysis of steroids. farmaciajournal.comnih.gov The method's high specificity minimizes interference from the sample matrix, which is a common challenge in immunoassays. researchgate.net This makes LC-MS/MS particularly suitable for complex research matrices and allows for the simultaneous measurement of multiple estrogen metabolites in a single run. nih.gov The development of these methods requires careful optimization of sample preparation, chromatographic conditions, and mass spectrometer parameters to achieve the desired limits of quantification. farmaciajournal.commednexus.org

Immunoanalytical Methods for Research Applications

Immunoanalytical methods, which are based on the specific binding interaction between an antibody and an antigen, are widely used for the detection and quantification of small molecules like estriol. These techniques, particularly ELISA, are valuable in research for their high throughput and sensitivity.

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoanalytical technique for quantifying estriol in various biological samples, including serum, plasma, urine, and saliva. thermofisher.comimmusmol.com The most common format for small molecules like estriol is the competitive ELISA. salimetrics.comnih.gov

In a typical competitive ELISA for estriol, a known amount of enzyme-labeled estriol (e.g., estriol-peroxidase conjugate) competes with the unlabeled estriol present in the sample or standard for a limited number of binding sites on a specific anti-estriol antibody. thermofisher.com The antibody is often immobilized on a microtiter plate. After incubation and washing steps to remove unbound components, a substrate is added. The enzyme converts the substrate into a colored product, and the intensity of the color is measured. The color intensity is inversely proportional to the concentration of estriol in the sample; a lower concentration of estriol in the sample results in more labeled estriol binding to the antibody and a stronger color signal. thermofisher.comsalimetrics.com

Validation of an ELISA kit is crucial and involves assessing parameters such as sensitivity, specificity (cross-reactivity with other steroids), precision (intra- and inter-assay variability), and lot-to-lot consistency. thermofisher.com

Table 3: Typical Characteristics of a Commercial Estriol ELISA Kit

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Assay Principle | Competitive Immunoassay | thermofisher.comsalimetrics.com |

| Sample Types | Serum, Plasma, Urine, Saliva, Fecal Extracts | thermofisher.comsalimetrics.com |

| Analytical Sensitivity | 5.33 pg/mL to 16 pg/mL | thermofisher.comsalimetrics.com |

| Assay Range | ~20 pg/mL to 12,000 pg/mL | thermofisher.comsalimetrics.com |

| Intra-assay CV | < 10% | thermofisher.com |

| Inter-assay CV | < 12% | thermofisher.com |

The production of specific antibodies is the critical first step in developing any immunoassay. Since small molecules like estriol are not immunogenic on their own, they must be covalently linked to a larger carrier molecule, typically a protein, to elicit an immune response. This process creates an immunogen.

For estriol, the derivative Estriol-6-carboxymethyloxime (Estriol-6-CMO) is commonly used as the hapten. This compound is structurally analogous to this compound and is conjugated to a carrier protein such as Bovine Serum Albumin (BSA). pantexbioanalysis.compantexbioanalysis.com The resulting "Estriol-6-CMO-BSA" conjugate is then used to immunize animals, typically rabbits, to produce polyclonal or monoclonal antibodies. pantexbioanalysis.compantexbioanalysis.com

Polyclonal Antibodies: These are produced by immunizing an animal (e.g., a rabbit) and collecting the serum, which contains a heterogeneous mixture of antibodies that recognize different epitopes on the estriol molecule. pantexbioanalysis.com

Monoclonal Antibodies: These are produced using hybridoma technology or recombinant DNA methods and consist of a homogeneous population of antibodies that all recognize the same specific epitope. pantexbioanalysis.com

The characterization of these antibodies involves determining their titer, affinity, and, most importantly, their specificity. Specificity is assessed by measuring the cross-reactivity with other structurally related steroids to ensure the antibody binds preferentially to estriol, which is crucial for the accuracy of the resulting immunoassay. researchgate.net

Despite a comprehensive search of available scientific literature and spectral databases, specific experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for the compound "this compound" could not be located. While information is available for the parent compound, Estriol, and related succinate (B1194679) esters, the detailed analytical data required to fulfill the request for an article focused solely on this compound with specific spectroscopic characterization is not present in the public domain.

Therefore, the requested article with detailed research findings and data tables for this compound cannot be generated at this time due to the absence of the necessary primary scientific data.

Molecular Interactions and Receptor Dynamics of Estriol 6h Hemisuccinate

Binding Affinity and Specificity to Estrogen Receptors (ERα, ERβ)

The biological effects of estrogens are primarily mediated through two high-affinity nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). wikipedia.org These receptors act as ligand-activated transcription factors that regulate the expression of target genes. nih.gov The affinity and specificity with which a ligand binds to these receptor subtypes can significantly influence its downstream physiological effects.

Competitive radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for a receptor. This technique involves a radiolabeled ligand with known affinity for the receptor and a non-labeled competing ligand. The assay measures the ability of the unlabeled ligand to displace the radiolabeled ligand from the receptor, from which the binding affinity of the unlabeled ligand can be determined. epa.gov

Fluorescence polarization (FP) is another powerful technique used to measure ligand-receptor binding in real-time and in solution. The principle of FP is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger receptor protein, its rotation slows, leading to an increase in the polarization of the emitted light. This change in polarization can be used to determine binding affinity and to screen for compounds that compete for binding. dphen1.combmbreports.org

Despite the utility of FP assays in studying estrogen receptor interactions, specific studies employing this technique to characterize the binding of Estriol-6H-Hemisuccinate to ERα or ERβ have not been identified in the current body of scientific literature. nih.govkoreascience.kr

The dissociation constant (Kd) is a critical parameter that quantitatively describes the binding affinity between a ligand and its receptor. A lower Kd value signifies a higher binding affinity. While direct determination of the Kd for this compound is not available, a study on the structurally related compound, Estradiol-17β-hemisuccinate, provides valuable insight. Using a scintillation proximity assay with MCF7 cells, which express estrogen receptors, the Kd for Estradiol-17β-hemisuccinate was determined to be 7.192 x 10⁻³ nM, with a maximum binding capacity (Bmax) of 336.1 nM. researchgate.net This low Kd value indicates a very high binding affinity for the estrogen receptor. researchgate.net

It is important to note that while both are hemisuccinate derivatives of estrogens, the differing parent steroid (Estradiol vs. Estriol) will influence the binding affinity. Estriol (B74026) itself is known to have a higher binding affinity for ERβ compared to ERα. nih.gov

| Compound | Assay Method | Cell Line | Dissociation Constant (Kd) | Maximum Binding (Bmax) |

| Estradiol-17β-hemisuccinate | Scintillation Proximity Assay | MCF7 | 7.192 x 10⁻³ nM | 336.1 nM |

Table 1: Binding Affinity of Estradiol-17β-hemisuccinate to Estrogen Receptors

Investigation of this compound Interaction with G Protein-Coupled Estrogen Receptor (GPER)

In addition to the classical nuclear estrogen receptors, a G protein-coupled receptor known as GPER (or GPR30) has been identified as a mediator of rapid, non-genomic estrogen signaling. nih.govnih.govyoutube.com Ligand interaction with GPER can initiate downstream signaling cascades distinct from those activated by nuclear ERs. nih.gov

Research on the parent compound, estriol, has indicated that it can act as a GPER antagonist. nih.gov However, there is currently no specific data available from studies investigating the direct interaction, binding affinity, or functional effect of this compound on GPER.

Modulation of Receptor Conformation and Dimerization by this compound

Upon ligand binding, estrogen receptors undergo a conformational change that facilitates their dimerization. nih.gov This dimerization is a prerequisite for the receptor to bind to estrogen response elements (EREs) on DNA and regulate gene transcription. nih.gov ERs can form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). nih.gov The type of dimer formed can influence the transcriptional response. nih.gov

The binding of a ligand to the ligand-binding domain of an estrogen receptor induces a conformational shift that promotes the formation of either homodimers or heterodimers. nih.gov The specific conformational change induced by a particular ligand can influence the stability and transcriptional activity of the resulting dimer. bmbreports.org

Currently, there is a lack of specific research studies that have investigated the direct effects of this compound on the formation of ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers. Therefore, its precise role in modulating the equilibrium and functional consequences of these different dimeric forms remains to be elucidated.

Analysis of Estriol-6-Hemisuccinate's Transcriptional Regulation via Estrogen Response Elements Remains an Area for Future Research

Detailed molecular interactions and specific transcriptional regulation data for the chemical compound Estriol-6-Hemisuccinate, particularly concerning its engagement with Estrogen Response Elements (EREs), are not extensively documented in publicly available scientific literature. While the broader activities of its parent compound, estriol, are well-characterized, the specific impact of the 6-hemisuccinate modification on receptor binding and subsequent gene activation is yet to be fully elucidated.

The established mechanism for estrogenic compounds involves binding to estrogen receptors (ERs), primarily ERα and ERβ. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the cell nucleus. Within the nucleus, the ligand-receptor complex interacts with specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This interaction initiates the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcription of these genes and leading to a physiological response.

However, the introduction of a hemisuccinate group at the 6th position of the estriol molecule, creating Estriol-6-Hemisuccinate, alters its chemical structure. Such modifications can potentially influence several aspects of its molecular behavior, including its binding affinity for estrogen receptors, the stability of the ligand-receptor complex, and the subsequent efficiency of ERE-mediated transcriptional activation. Without specific experimental data, it is difficult to predict the precise effects of this modification.

To definitively characterize the molecular interactions and receptor dynamics of Estriol-6-Hemisuccinate, further research is necessary. This would ideally involve a series of targeted studies, including:

Competitive Binding Assays: To determine the binding affinity (Kd) of Estriol-6-Hemisuccinate for both ERα and ERβ in comparison to estriol and estradiol (B170435).

Reporter Gene Assays: Utilizing cell lines transfected with a reporter gene (e.g., luciferase) under the control of an ERE-containing promoter. These assays would quantify the transcriptional activity induced by Estriol-6-Hemisuccinate across a range of concentrations.

Gene Expression Profiling: Employing techniques such as quantitative real-time PCR (qPCR) or microarray analysis to identify the specific target genes that are up- or down-regulated by Estriol-6-Hemisuccinate through ERE-mediated pathways.

The data from such studies would be invaluable in constructing a comprehensive understanding of Estriol-6-Hemisuccinate's biological activity and would allow for the creation of detailed data tables to illustrate its potency and efficacy in comparison to other estrogens.

Biochemical and Cellular Mechanistic Investigations of Estriol 6h Hemisuccinate

Enzymatic Hydrolysis and Bioconversion of Estriol-6H-Hemisuccinate to Estriol (B74026)

This compound is a succinate (B1194679) ester of estriol. The esterification of estrogens like estriol is a strategy to improve their pharmacokinetic properties. For these esters to exert their biological effects, they must first be hydrolyzed to release the active hormone. This bioconversion is a critical step in their mechanism of action.

The enzymatic cleavage of steroid esters is primarily carried out by non-specific esterases, particularly carboxylesterases. These enzymes are ubiquitously expressed in various tissues and cellular compartments. Studies on the hydrolysis of other steroid esters have shown that the bulk of this activity resides in the microsomal and cytosolic fractions of cells. For instance, research on the metabolism of cholesteryl esters in steroidogenic tissues has identified neutral cholesteryl ester hydrolase (CEH) activity predominantly in the microsomal fraction, with lesser amounts in the cytosol oup.comresearchgate.net. Similarly, investigations into the esterase activity in skin models have revealed higher carboxyl esterase activity in the cytosolic fraction compared to the microsomal fraction nih.gov.

While direct studies on this compound are limited, it is known that oral estriol succinate is primarily cleaved into estriol in the liver wikipedia.org. The liver is a major site of drug metabolism and is rich in various esterases located in both the endoplasmic reticulum (microsomes) and the cytoplasm (cytosol). It is therefore highly probable that this compound is also a substrate for these hepatic esterases. The enzymatic hydrolysis would involve the cleavage of the hemisuccinate ester bond to release free estriol and succinic acid.

Table 1: General Distribution of Esterase Activity in Subcellular Fractions (based on studies of other steroid esters)

| Subcellular Fraction | Relative Esterase Activity | Key Enzymes |

|---|---|---|

| Microsomal | High | Carboxylesterases, Neutral Cholesteryl Ester Hydrolase |

| Cytosolic | High | Carboxylesterases |

| Mitochondrial | Low to negligible | - |

| Nuclear | Low to negligible | - |

In non-human biological systems, the metabolism of exogenously administered estrogens follows similar pathways to endogenous estrogens drugbank.com. Following the hydrolysis of this compound to estriol, the liberated estriol is subject to further metabolic transformations. The primary metabolic pathways for estrogens include hydroxylation and subsequent conjugation with glucuronic acid or sulfate. These conjugation reactions, which mainly occur in the liver, increase the water solubility of the estrogens, facilitating their excretion in the urine.

In animal models, the administration of estradiol (B170435) esters, such as estradiol cypionate, results in a slow release of estradiol into the circulation, which is then metabolized mdpi.com. Similarly, it is anticipated that in non-human systems, this compound would act as a depot form, gradually releasing estriol. The primary metabolite expected to be identified in circulation and excreta would be estriol and its conjugated forms, such as estriol glucuronide and estriol sulfate.

Cellular Uptake and Intracellular Localization Studies

The entry of this compound into cells and its subsequent intracellular distribution are crucial for its biological activity. The physicochemical properties of the esterified molecule play a significant role in this process.

The traditional model for the cellular uptake of steroid hormones has been passive diffusion across the plasma membrane, driven by their lipophilic nature. However, emerging evidence suggests the involvement of carrier-mediated transport mechanisms for some steroids nih.govnih.gov. The esterification of estriol to form this compound increases its lipophilicity. This enhanced lipophilicity is expected to facilitate its partitioning into the lipid bilayer of the cell membrane, thereby promoting its entry into the cell.

While specific transporters for this compound have not been identified, the general mechanisms of steroid transport are likely applicable. Once inside the cell, the hydrolysis to estriol would occur, trapping the active hormone within the intracellular environment.

Following its cellular uptake and conversion to estriol, the active hormone interacts with its receptors, which are located in various subcellular compartments. Estrogen receptors (ERs), including ERα and ERβ, have been identified in the nucleus, cytoplasm, and at the plasma membrane nih.govnih.govpnas.org. The nuclear receptors are responsible for the classical genomic effects of estrogens, modulating gene transcription.

The extranuclear receptors, on the other hand, are involved in rapid, non-genomic signaling pathways. The subcellular distribution of estriol, following its release from the hemisuccinate pro-drug, would likely mirror the localization of its receptors. The retention of estriol within target cells is a key determinant of its biological potency. Chemical modifications that lead to a prolonged presence of the hormone-receptor complex in the nucleus are associated with a more sustained and marked biological response nih.govnih.gov.

Role of this compound in Signaling Cascade Modulation in In Vitro Models

As a pro-drug of estriol, this compound is expected to modulate the same signaling cascades as estriol in in vitro models, following its hydrolysis. Estrogens are known to activate a complex network of signaling pathways, leading to diverse cellular responses.

In vitro studies using breast cancer cell lines have shown that estriol can act as a potent estrogen, stimulating cell growth at low concentrations nih.gov. This mitogenic effect is mediated through the activation of estrogen response elements (EREs) in the promoters of target genes. Estriol has been shown to induce the expression of genes involved in cell proliferation, such as cyclin A2, cyclin B1, and c-myc nih.gov.

Table 2: Signaling Cascades Modulated by Estrogens in In Vitro Models

| Signaling Pathway | Key Mediators | Cellular Response |

|---|---|---|

| Genomic (ERE-dependent) | Nuclear ERα/ERβ, EREs | Modulation of gene transcription (e.g., proliferation genes) |

| Non-Genomic (MAPK/ERK) | Membrane ER, Ras, Raf, MEK, ERK | Cell proliferation, differentiation, survival |

| Non-Genomic (PI3K/Akt) | Membrane ER, PI3K, Akt, mTOR | Cell survival, growth, metabolism |

Investigation of Genomic and Non-Genomic Signaling Pathways

The signaling mechanisms of estrogens, including estriol, are multifaceted, operating through both genomic and non-genomic pathways to exert their effects on target cells. nih.govresearchgate.netnih.gov The classical genomic pathway involves the diffusion of the steroid hormone across the cell membrane to bind with intracellular estrogen receptors (ERs), primarily ERα and ERβ. researchgate.netresearchgate.net This binding event causes the receptors to dimerize and translocate to the nucleus. researchgate.net Within the nucleus, the hormone-receptor complex acts as a ligand-activated transcription factor, binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription and subsequent protein synthesis. researchgate.netresearchgate.netyoutube.com This pathway is responsible for the longer-term effects of estrogens.

In addition to the well-established genomic pathway, estrogens can elicit rapid cellular responses through non-genomic signaling mechanisms. nih.govresearchgate.net These effects are independent of gene transcription and protein synthesis and are initiated by estrogen binding to receptors located at the cell membrane or within the cytoplasm. nih.govyoutube.com A subset of ERα and ERβ receptors can be found associated with plasma membrane caveolae. researchgate.net Activation of these membrane-associated ERs can trigger rapid intracellular signaling cascades, including the activation of protein kinases such as mitogen-activated protein kinases (MAPK) and phosphatidylinositol 3-kinases (PI3K). nih.gov Another key player in non-genomic signaling is the G protein-coupled estrogen receptor (GPER), which, upon estrogen binding, can activate second messenger systems and modulate the activity of enzymes like endothelial nitric oxide synthase (eNOS). researchgate.netyoutube.com These rapid signaling events can, in turn, influence cellular functions and can also cross-talk with the genomic pathway, for instance, by phosphorylating and thereby regulating the activity of nuclear transcription factors. researchgate.netyoutube.com

Modulation of Cellular Proliferation and Differentiation in Non-Tumorigenic Cell Lines

However, the net effect of estriol on cell numbers depends significantly on the duration of receptor occupancy. nih.gov A single injection of estriol does not lead to an increase in uterine epithelial cell numbers because the rate of cell death increases concurrently with the rate of mitosis. nih.gov This phenomenon is attributed to the rapid clearance of estriol from the uterine tissue and its receptors. nih.gov In contrast, when estriol levels are sustained through repeated injections, it effectively prevents this premature cell death. nih.gov Under these conditions of continuous receptor occupation, estriol can produce uterine hypertrophy and hyperplasia to the same extent as estradiol-17β. nih.gov These findings underscore that the biological potency and effect of estriol on cell proliferation are critically dependent on the continuity of its presence in the target tissue. nih.gov

Impact on Oxidative Stress and Mitochondrial Function in Cell-Based Assays

Estrogens play a significant role in modulating mitochondrial function and protecting against oxidative stress in various cell types. nih.govnih.govmdpi.com Estrogen has been shown to suppress the production of mitochondrial reactive oxygen species (ROS), a primary contributor to oxidative stress. nih.gov For instance, in neuronal-like PC-12 cells, estrogen inhibits mitochondrial superoxide production in a receptor-mediated fashion. nih.gov This protective effect is linked to the hormone's ability to enhance mitochondrial efficiency and increase the activity of key antioxidant enzymes. nih.govnih.gov

One of the mechanisms by which estrogens bolster mitochondrial antioxidant defenses is by increasing the activity of manganese superoxide dismutase (MnSOD), a critical enzyme that neutralizes superoxide radicals within the mitochondria. nih.gov Furthermore, estrogens can directly impact the mitochondrial electron transport chain, leading to more efficient energy production and a reduction in the generation of ROS as byproducts. nih.gov Studies have identified the presence of estrogen receptor-alpha (ERα) within mitochondria, suggesting a direct mechanism of action. nih.gov Long-term estrogen exposure can also upregulate nuclear respiratory factor-1, a key regulator of nuclear genes that encode for mitochondrial proteins. nih.gov This collective evidence from cell-based assays indicates that estrogens, through various mechanisms, enhance mitochondrial function and reduce oxidative stress, which is a crucial aspect of their vasoprotective and neuroprotective effects. nih.govmdpi.com

Preclinical In Vivo Studies in Non-Human Animal Models for Mechanistic Elucidation

Effects on Organ-Specific Biochemical Pathways (e.g., Hepatic Metabolism)

Preclinical studies in animal models and investigations using human hepatocytes have revealed that estrogens, as a class of hormones, significantly regulate biochemical pathways in the liver. nih.govnih.gov Pregnancy-related hormones, including estriol, are known regulators of the expression and activity of hepatic drug transporters. nih.gov For example, a cocktail of these hormones was found to induce the mRNA expression of influx transporters like OAT2, NTCP, and OCT1, while repressing the expression of OATP1B3 and OATP1B1. nih.gov This modulation of transporter expression can alter the pharmacokinetics of various drugs and endogenous compounds. nih.gov

Beyond transporters, estrogens impact hepatic lipid metabolism and fibrotic pathways. The lack of estrogen, as seen in menopause models, is associated with an increased risk of metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as nonalcoholic fatty liver disease (NAFLD). clinicaltrials.gov In male mouse models, 17α-estradiol treatment has been shown to provide metabolic benefits. nih.gov Specifically, it attenuates fibrogenesis in the liver, a process regulated by estrogen receptor β (ERβ)-expressing hepatic stellate cells (HSCs). nih.gov The treatment was found to suppress the production of stearoyl-coenzyme A desaturase 1 (SCD1) and transforming growth factor β1 (TGF-β1), both of which are critical in the activation of HSCs and the development of liver fibrosis. nih.gov These findings indicate that estrogens directly signal in both hepatocytes and HSCs to suppress the biochemical drivers of steatosis and fibrosis. nih.gov

Influence on Neurotransmitter Systems and Neural Physiology in Rodent Models

Studies in rodent models have shown that hormonal manipulations, such as ovariectomy, alter the regulation of these neuronal circuits, and estrogen administration can reverse these changes. nih.gov For instance, a decrease in estradiol was shown to be responsible for a decrease in glutamatergic neurons in the preoptic area of ovariectomized rats. nih.gov In the context of neural activity, estradiol has been shown to directly alter the excitability of neurons in specific brain regions. In vitro treatment of suprachiasmatic nucleus (SCN) explants from male rats with 17β-estradiol increased the spontaneous firing frequency and excitatory synaptic transmission of neurons. researchgate.net Steroid hormones can produce these rapid effects on synaptic function through direct actions on membrane-level components like ligand-gated ion channels and neurotransmitter transporters. diva-portal.org These findings from rodent models provide valuable insights into the connection between hormonal fluctuations and the regulation of key neurotransmitter systems. nih.gov

Impact on Immune Cell Function and Tolerogenic Responses in Animal Models

Estriol has demonstrated potent immunoregulatory capabilities in animal models, particularly in the context of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. nih.govnih.gov The protective effects of high levels of estrogen, similar to those seen during pregnancy, are mediated in part by their influence on immune cells, especially dendritic cells (DCs). nih.govnih.gov

Studies have shown that estriol can generate tolerogenic DCs, which are crucial for suppressing inflammatory autoimmune responses. nih.govnih.gov When DCs were treated with estriol, they exhibited an altered phenotype. Key findings include:

Altered Marker Expression: Increased levels of activation markers (CD80, CD86) and, importantly, inhibitory costimulatory markers such as PD-L1, PD-L2, B7-H3, and B7-H4. nih.gov

Shifted Cytokine Profile: A significant decrease in the expression of proinflammatory cytokine mRNA (IL-12, IL-23, IL-6) and a corresponding increase in the expression of immunoregulatory cytokine mRNA (IL-10, TGF-β). nih.govnih.gov This resulted in a decreased ratio of IL-12 to IL-10 protein production, favoring an anti-inflammatory environment. nih.govnih.gov

Crucially, the transfer of these estriol-treated, tolerogenic DCs to mice before the induction of EAE protected them from developing the disease. nih.govnih.gov This protection was achieved by promoting a deviation of the immune response towards a Th2 phenotype, which is less inflammatory than the Th1 or Th17 responses that drive EAE. nih.gov These results highlight that estriol can effectively reprogram dendritic cells to become tolerogenic, thereby preventing autoimmune disease in animal models. nih.govnih.gov

Table of Effects of Estriol on Dendritic Cell Properties

| Parameter | Effect of Estriol Treatment | Functional Outcome |

|---|---|---|

| Costimulatory Markers (CD80, CD86) | Increased | Modulated T Cell Activation |

| Inhibitory Markers (PD-L1, PD-L2, etc.) | Increased | Inhibition of T Cell Response |

| Proinflammatory Cytokines (IL-12, IL-23, IL-6) | Decreased mRNA Expression | Reduced Th1/Th17 Differentiation |

| Immunoregulatory Cytokines (IL-10, TGF-β) | Increased mRNA Expression | Promotion of Regulatory T Cells/Th2 Response |

| IL-12/IL-10 Protein Ratio | Decreased | Shift towards Anti-Inflammatory Profile |

Estriol 6h Hemisuccinate in Prodrug Design and Delivery System Research

Theoretical and Experimental Basis for Hemisuccinate as a Prodrug Moiety

The transformation of a pharmacologically active compound into a prodrug is a key strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties. A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical processes. ijnrd.orgmdpi.com The carrier-linked prodrug is a common type, where the active drug is covalently bonded to a transient carrier group, often referred to as a promoiety. ijnrd.org The hemisuccinate moiety, a half-ester of succinic acid, is a frequently employed promoiety due to its ability to favorably alter the characteristics of the parent drug.

A primary motivation for developing a prodrug is to enhance the aqueous solubility of a poorly soluble parent molecule, which is a significant challenge in drug development. mdpi.comcolby.edu The attachment of an ionizable group, such as the carboxylic acid in the hemisuccinate moiety, is a general and effective approach to increase water solubility. ijnrd.org This strategy works by increasing the polarity of the molecule and disrupting the crystal lattice packing of the parent drug, which often leads to a lower melting point and improved dissolution. pharmatutor.org

The esterification of a hydroxyl group on a parent drug with succinic anhydride (B1165640) yields a hemisuccinate ester. This introduces a terminal carboxylic acid group, which can be converted to a highly water-soluble salt (e.g., a sodium salt). This principle has been successfully applied to various compounds. For example, propofol (B549288), an anesthetic that is insoluble in water, was synthesized into its water-soluble prodrug, propofol hemisuccinate sodium salt, for experimental use. nih.gov Similarly, preformulation studies on a hemiglutarate ester prodrug of Δ⁹-tetrahydrocannabinol (THC) demonstrated a seven-fold increase in aqueous solubility compared to the parent drug. nih.gov The solubility of this type of prodrug is often pH-dependent, increasing as the pH rises and the carboxylic acid group becomes ionized. nih.gov

The stability of the prodrug is another critical factor. The linkage between the drug and the promoiety must be stable enough for formulation and administration but labile enough to cleave in vivo. mdpi.com Hemisuccinate esters often exhibit a V-shaped pH-rate profile, meaning they have maximum stability within a specific pH range, typically between pH 3 and 4, and degrade faster in more acidic or alkaline conditions. nih.gov This characteristic is crucial for developing stable liquid formulations. Succinylation has been shown to improve the stability of curcuminoids in hydrolytic studies, making it an effective prodrug strategy. mdpi.com

| Parent Drug | Prodrug Moiety | Resulting Prodrug | Increase in Aqueous Solubility | Reference |

|---|---|---|---|---|

| Δ⁹-tetrahydrocannabinol (THC) | Hemiglutarate | THC-Hemiglutarate | 7-fold increase | nih.gov |

| Propofol | Hemisuccinate | Propofol Hemisuccinate | Rendered water-soluble from an insoluble parent drug | nih.gov |

| Fosamprenavir | Phosphate | Fosamprenavir | 10-fold increase | pharmatutor.org |

| 10-hydroxycamptothecin | Glucuronic acid (via spacer) | Glucuronide prodrug | 80-fold increase | mdpi.com |

The structural characteristics of the promoiety play a significant role in modulating the rate of bioconversion. Studies on corticosteroid 21-esters have shown that the bioavailability is highly sensitive to factors such as the charge and chain length of the promoiety. nih.gov By modifying the structure of the linker, it is possible to design prodrugs with faster or slower conversion rates compared to a standard succinate ester, allowing for the fine-tuning of the drug's pharmacokinetic profile. nih.gov

The type of esterase involved can also vary between species, which is an important consideration in preclinical development. For instance, the hydrolysis of curcumin (B1669340) diethyl disuccinate was found to be primarily mediated by carboxylesterase in rats, whereas multiple plasma esterases were involved in its metabolism in dogs and humans. rsc.org Understanding these enzymatic pathways is crucial for predicting the in vivo performance of a hemisuccinate prodrug and ensuring that the parent drug is released at a therapeutically effective rate. rsc.org The goal is to achieve a balance: the ester linkage must be stable enough to prevent premature release but susceptible enough to enzymatic cleavage to ensure timely activation. mdpi.com

Development of Advanced Drug Delivery Systems Utilizing Estriol-6H-Hemisuccinate Principles

The fundamental principle of the Estriol-6-Hemisuccinate prodrug—covalently modifying a molecule to improve its properties for delivery—is being extended to the design of sophisticated, targeted drug delivery systems. These advanced platforms, such as nanoparticles and polymeric micelles, aim to further enhance therapeutic efficacy by controlling the spatial and temporal release of active agents.

Nanoparticles and polymeric micelles are nanocarriers that can encapsulate therapeutic agents, protecting them from degradation and altering their pharmacokinetic profiles. frontiersin.orgdoi.org Polymeric micelles are self-assembling structures formed from amphiphilic block copolymers in an aqueous solution. nih.gov They possess a hydrophobic core, which serves as a reservoir for poorly water-soluble drugs, and a hydrophilic shell, which provides stability in circulation. researchgate.net This structure makes them excellent vehicles for solubilizing hydrophobic compounds, a function analogous to the solubility enhancement provided by the hemisuccinate moiety. frontiersin.orgresearchgate.net

These nanocarriers can be designed for "passive targeting." Due to their small size (typically under 100 nm), they can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, which arises from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors. dovepress.com

Furthermore, these systems can be engineered to be "smart," responding to specific stimuli in the target microenvironment, such as changes in pH or redox potential. doi.orgnih.gov For example, a drug can be chemically conjugated to the polymer backbone through a labile bond, such as an ester linkage, which can be cleaved under specific conditions (e.g., the acidic environment of a tumor or within a cell's lysosome) to release the active drug. nih.gov This strategy of controlled, triggered release mirrors the enzymatic bioconversion of a hemisuccinate prodrug but offers an additional layer of site-specificity.

| Delivery System | Core Function | Mechanism of Drug Loading | Targeting Strategy | Release Mechanism |

|---|---|---|---|---|

| Polymeric Micelles | Solubilize hydrophobic drugs | Physical encapsulation in hydrophobic core or covalent conjugation | Passive (EPR effect), Active (Surface functionalization) | Diffusion, Micelle dissociation, Stimuli-responsive cleavage (pH, enzymes) |

| Nanoparticles (e.g., polymeric, lipid-based) | Protect drug, control release | Encapsulation within matrix or core | Passive (EPR effect), Active (Surface functionalization) | Diffusion, Matrix erosion, Stimuli-responsive release |

| Liposomes | Deliver hydrophilic or hydrophobic drugs | Encapsulation in aqueous core or lipid bilayer | Passive (EPR effect), Active (Surface functionalization) | Membrane fusion, Diffusion, Stimuli-responsive destabilization |

To move beyond passive accumulation and achieve "active targeting," the surface of nanocarriers can be engineered with specific ligands that bind to receptors overexpressed on target cells, such as cancer cells. nih.govpatsnap.com This functionalization enhances the affinity of the delivery system for the diseased tissue, increasing cellular uptake and concentrating the therapeutic effect while minimizing exposure to healthy tissues. nih.govnih.gov

The process of surface engineering involves attaching various molecules—such as antibodies, peptides, aptamers, or small molecules—to the nanoparticle surface. nih.govnih.gov These ligands act as "homing devices," directing the nanocarrier to its specific cellular target. bohrium.commdpi.com For instance, a nanoparticle carrying an estriol-based compound could be functionalized with ligands that target estrogen receptors or other markers specific to hormone-sensitive cancer cells. This specific ligand-receptor interaction triggers receptor-mediated endocytosis, an efficient mechanism for internalizing the nanoparticle and its therapeutic payload. nih.gov

This approach represents a sophisticated application of the same core principle behind the Estriol-6-Hemisuccinate prodrug: the rational chemical modification of a therapeutic agent or its carrier to precisely control its biological journey and interaction. Just as the hemisuccinate moiety is chosen to improve solubility and enable systemic delivery, surface ligands are chosen to ensure the final payload is delivered with high specificity to the intended cells. nih.gov

Innovative Applications of Estriol 6h Hemisuccinate in Advanced Research Modalities

Utilization as a Tool in Materials Science Research

The strategic functionalization of biomolecules is a cornerstone of modern materials science, aiming to create materials that can actively and specifically interact with biological systems. The hemisuccinate derivative of estriol (B74026) is well-suited for these applications, providing a means to integrate the biological recognition properties of an estrogen into novel material frameworks.

Incorporation into Functionalized Surfaces and Biomaterials

Estriol-6H-Hemisuccinate can be a key component in the surface functionalization of biomaterials, a process designed to improve biocompatibility and elicit specific cellular responses. The terminal carboxylic acid of the hemisuccinate linker is readily available for standard coupling chemistries (e.g., carbodiimide (B86325) chemistry) to immobilize the steroid onto surfaces containing primary amines.

Research on analogous compounds demonstrates the viability of this approach. For instance, 17β-estradiol has been successfully immobilized on titanium (Ti) surfaces using a polydopamine adlayer to create a bioactive implant material. mdpi.comnih.gov The goal of such modifications is to localize the biological effects of the hormone at the material-tissue interface, potentially enhancing processes like osteoblast differentiation for orthopedic implants while minimizing systemic exposure. mdpi.comnih.gov Similarly, this compound could be covalently bonded to various substrates, from metallic implants to polymer scaffolds, to modulate the local biological environment. The tethered estriol molecules can interact with estrogen receptors on cells, influencing cell adhesion, proliferation, and differentiation, which is critical in fields like tissue engineering and regenerative medicine. nih.gov

Table 1: Examples of Steroid-Functionalized Biomaterials and Their Research Applications

| Steroid Derivative | Biomaterial Substrate | Research Application | Key Finding |

|---|---|---|---|

| 17β-Estradiol | Titanium (via Polydopamine) | Orthopedic Implants | Enhanced alkaline phosphatase activity and calcium deposition in osteoblasts. mdpi.comnih.gov |

| Estradiol (B170435) | Hydrogels | Soft Tissue Regeneration | Development of proangiogenic hydrogels for stimulating tissue repair. researchgate.net |

Role in the Design of Responsive Materials for Biomedical Research

Responsive or "smart" materials, which change their properties in response to specific stimuli, are at the forefront of biomedical innovation. By incorporating this compound into a polymer backbone, it is possible to design materials that respond to the presence of estrogen receptors (ER). The binding of the immobilized estriol moiety to ERs on a cell surface or to free receptors in solution could trigger conformational changes in the material.

This could lead to a variety of applications:

Targeted Drug Delivery: A nanocarrier functionalized with this compound could be designed to preferentially bind to and be internalized by ER-positive cancer cells (e.g., in certain breast cancers), releasing its therapeutic payload in a targeted manner.

Biosensors: A material matrix could be engineered to swell, degrade, or exhibit a colorimetric change upon binding to estrogen receptors, forming the basis of a diagnostic tool.

The development of such systems relies on the principle that the hemisuccinate linker provides a stable, covalent attachment point that properly orients the estriol molecule for effective receptor interaction.

Application in Receptor-Based Assays for Environmental Estrogen Research

The detection of endocrine-disrupting chemicals (EDCs), particularly environmental estrogens, is a significant area of public health research. Receptor-based assays are powerful tools for this purpose, as they measure the integrated biological effect of a sample. This compound is an ideal reagent for developing competitive immunoassays to screen for these compounds.

In a typical competitive enzyme-linked immunosorbent assay (ELISA) for estrogens, a microplate is coated with a known quantity of an estrogen-protein conjugate. A sample suspected of containing environmental estrogens is mixed with a specific antibody and added to the well. The estrogens in the sample compete with the immobilized estrogen on the plate for binding to the limited number of antibody sites. The amount of antibody that binds to the plate is inversely proportional to the concentration of estrogen in the sample.

This compound can be conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) via its succinate (B1194679) linker. This this compound-BSA conjugate can then be used as the coating antigen. This approach has been widely validated using analogous molecules, such as estradiol-6-carboxymethyloxime-horseradish peroxidase in direct enzyme immunoassays. researchgate.net

Furthermore, radiolabeled derivatives, such as ¹²⁵I-labeled Estradiol-17β-hemisuccinate, have been synthesized for use in high-throughput Scintillation Proximity Assays (SPA) to determine binding affinities to estrogen receptors. researchgate.net A similarly labeled this compound could serve as a tracer in competitive receptor binding assays to screen for environmental compounds that interact with the estrogen receptor. In some advanced assay designs, estriol itself has been used as a competitive antigen to improve the sensitivity of immunoassays for estradiol. nih.govresearchgate.net

This compound as a Component in Research Kits and Reagents

Given its utility in immunoassays and materials science, this compound and its protein conjugates are valuable components in commercially available research kits and as standalone chemical reagents.

Potential Roles in Research Kits:

ELISA Kits: As a coating antigen (conjugated to BSA) or as a standard for calibration curves in kits designed to measure estriol or cross-reactive environmental estrogens.

Affinity Chromatography: Immobilized onto a solid support (e.g., agarose (B213101) beads) to create a resin for the purification of estrogen receptors or anti-estrogen antibodies.

Receptor Binding Assay Kits: As a competing ligand (either cold or radiolabeled) to study the binding characteristics of unknown compounds to the estrogen receptor.

While kits containing various estrogen derivatives are common, the specific inclusion of this compound would be targeted toward assays where the specific binding profile of estriol is desired. The synthesis of functionalized estriol haptens and their protein conjugates has been a subject of chemical development for these purposes. drugbank.com The stability and defined linkage point offered by the 6-hemisuccinate derivative make it a reliable and reproducible reagent for research and diagnostic applications.

Challenges and Future Directions in Estriol 6h Hemisuccinate Research

Refinement of Synthetic Routes for Scalability and Purity in Research Quantities

A primary hurdle in the investigation of Estriol-6H-Hemisuccinate lies in its chemical synthesis. The estriol (B74026) molecule possesses multiple hydroxyl groups at the C3, C16, and C17 positions, in addition to the potential for modification at other sites on the steroid nucleus. The synthesis of this compound requires the selective acylation of the hydroxyl group at the C6 position. This presents a significant challenge in regioselectivity, as the other hydroxyl groups are also susceptible to reaction.

Current research efforts are focused on developing synthetic protocols that can achieve high yields and purity of the desired C6-substituted product, while minimizing the formation of isomeric byproducts. Methodologies being explored include the use of protecting groups to temporarily block the more reactive hydroxyl groups, followed by deprotection after the succinylation at the C6 position. Another avenue of investigation is the use of specialized catalysts and reaction conditions that favor acylation at the sterically distinct C6 position. The development of a robust and scalable synthetic route is paramount for producing the necessary quantities of high-purity this compound for comprehensive preclinical and biological studies.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, are crucial for its research and development. While analytical methods for estrogens, in general, are well-established, techniques specifically validated for this hemisuccinate ester are not widely reported.

Future advancements in this area will likely focus on the application of high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). phenomenex.comthermofisher.cn This approach offers high sensitivity and specificity, allowing for the differentiation of this compound from its parent compound, estriol, and other related metabolites. nih.gov The development of validated LC-MS/MS methods will be essential for pharmacokinetic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion of the compound. Furthermore, derivatization techniques, which can enhance the ionization efficiency and chromatographic behavior of steroid esters, may be employed to achieve even lower limits of detection. nih.gov

Table 1: Potential Analytical Techniques for this compound

| Technique | Principle | Potential Advantages for this compound Analysis |

| HPLC-UV | Separation by liquid chromatography and detection by ultraviolet absorbance. nih.govresearchgate.net | Relatively simple and cost-effective for quantification in formulations. |

| GC-MS | Separation by gas chromatography and detection by mass spectrometry, often requiring derivatization. austinpublishinggroup.com | High resolution and sensitivity, but may require hydrolysis of the ester. |

| LC-MS/MS | Separation by liquid chromatography with highly specific and sensitive detection by tandem mass spectrometry. phenomenex.comthermofisher.cn | "Gold standard" for bioanalysis due to high specificity and sensitivity. |

| Immunoassays (ELISA) | Detection based on antigen-antibody binding. | High throughput, but potential for cross-reactivity with other estrogens. nih.gov |

Elucidation of Detailed Mechanistic Pathways in Diverse Biological Systems (Non-Human)

Understanding the biological activity and mechanism of action of this compound is a key area for future research. As an ester of estriol, it is likely to act as a prodrug, being hydrolyzed in vivo to release the active estriol. nih.gov Estriol itself is known to be a weak estrogen that binds to estrogen receptors (ERα and ERβ), modulating gene transcription and cellular responses. drugbank.compatsnap.com

Future in vivo studies in non-human models will be critical to delineate the pharmacological profile of this compound. Animal models, such as ovariectomized rats or mice, are commonly used to study the effects of estrogens. nih.govyoutube.com Research in these models could investigate the compound's tissue-specific effects, its impact on hormonal signaling pathways, and its potential therapeutic efficacy in conditions influenced by estrogen levels. mdpi.comnih.gov For instance, studies could explore its effects on uterine tissue, bone density, and the central nervous system. nih.gov

Advancements in Computational Prediction of Molecular Interactions and Biological Activity

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, offer powerful tools to predict the biological activity of this compound and guide further research. nih.govnih.govresearchgate.net These in silico methods can simulate the interaction of the molecule with its biological targets, primarily the estrogen receptors.

Molecular docking studies can predict the binding affinity and orientation of this compound within the ligand-binding pocket of ERα and ERβ. e-lactancia.orgnih.govmdpi.com This can provide insights into how the 6-hemisuccinate modification might influence receptor binding compared to the parent estriol molecule. QSAR models can be developed to correlate the structural features of a series of estriol derivatives with their biological activities, which could aid in the design of new analogs with improved properties. wur.nl

Table 2: Computational Approaches in this compound Research

| Computational Method | Application | Potential Insights |

| Molecular Docking | Predicts the binding mode of a ligand to a receptor. e-lactancia.orgnih.govmdpi.com | Understanding of how this compound interacts with ERα and ERβ. |

| QSAR | Correlates chemical structure with biological activity. wur.nl | Prediction of the estrogenic potency and other biological activities. |

| Molecular Dynamics | Simulates the dynamic behavior of a molecule over time. | Insights into the conformational changes of the receptor upon ligand binding. |

Exploration of this compound in Emerging Bioengineering and Nanotechnology Research

The unique chemical structure of this compound, with its reactive carboxylic acid group in the hemisuccinate moiety, opens up exciting possibilities for its application in bioengineering and nanotechnology. This functional group can be used to conjugate the steroid to various carrier systems, such as nanoparticles, liposomes, or polymers. nih.gov

Such conjugation could lead to the development of targeted drug delivery systems. researchgate.net For example, by attaching this compound to nanoparticles, it may be possible to enhance its solubility, improve its pharmacokinetic profile, and achieve targeted delivery to tissues expressing high levels of estrogen receptors. nih.govresearchgate.netresearchgate.netnih.gov Research in this area could lead to novel therapeutic strategies for a range of conditions. The development of nanostructured formulations for transdermal delivery is another promising avenue, potentially offering improved patient compliance and sustained hormone release. nih.govresearchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.